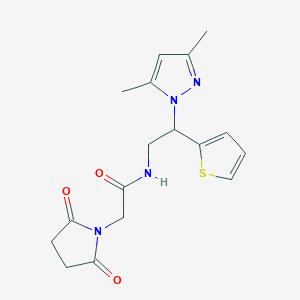
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative data from various studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C21H25N3O2S, and it has a molecular weight of 383.5 g/mol. The presence of the pyrazole and thiophene rings is significant for its pharmacological properties.
The mechanism of action for this compound involves interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, which can modulate their activity. For instance, pyrazole derivatives are known to interact with cyclooxygenase enzymes, leading to anti-inflammatory effects .
- DNA Interaction : Some studies suggest that compounds containing pyrazole can bind to DNA, affecting replication and transcription processes. This interaction could be leveraged for anticancer applications .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including colorectal carcinoma and lung cancer cells .
Antimicrobial Properties
This compound demonstrates broad-spectrum antimicrobial activity. It has been effective against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) reported as low as 2.50 µg/mL in some derivatives .
Anti-inflammatory Effects
The compound shows promising anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This property makes it a candidate for treating inflammatory diseases .
Comparative Data from Studies
| Activity | IC50/ MIC Values | Reference |
|---|---|---|
| Anticancer (HCT116) | ~10 µM | |
| Antimicrobial (E. coli) | 2.50 µg/mL | |
| Anti-inflammatory | IC50 ~20 µM |
Case Studies
- Anticancer Study : A study evaluated the anticancer efficacy of similar pyrazole derivatives against the HCT116 cell line. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting high potency against this cancer type .
- Antimicrobial Evaluation : In a comparative study of various pyrazole derivatives, the compound demonstrated significant antimicrobial activity against E. coli and other pathogens, showing promise as an alternative to traditional antibiotics .
- Inflammation Model : In vivo models showed that compounds similar to this compound effectively reduced inflammation markers in animal models of arthritis .
科学研究应用
Research indicates that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that pyrazole derivatives possess antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. This compound may enhance the efficacy of existing antibiotics or serve as a lead compound for new antimicrobial agents .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are often investigated for their ability to inhibit inflammatory mediators, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of specific signaling pathways related to cell growth and survival .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
属性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11-8-12(2)21(19-11)13(14-4-3-7-25-14)9-18-15(22)10-20-16(23)5-6-17(20)24/h3-4,7-8,13H,5-6,9-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXKKVIYIQRMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)CN2C(=O)CCC2=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













